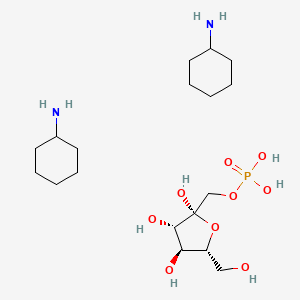Einecs 308-962-6
CAS No.: 99192-53-7
Cat. No.: VC17029827
Molecular Formula: C18H39N2O9P
Molecular Weight: 458.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 99192-53-7 |
|---|---|
| Molecular Formula | C18H39N2O9P |
| Molecular Weight | 458.5 g/mol |
| IUPAC Name | cyclohexanamine;[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |
| Standard InChI | InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13/h2*6H,1-5,7H2;3-5,7-10H,1-2H2,(H2,11,12,13)/t;;3-,4-,5+,6-/m..1/s1 |
| Standard InChI Key | PPGOSUMEOKOYAR-XFPKPAKQSA-N |
| Isomeric SMILES | C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@](O1)(COP(=O)(O)O)O)O)O)O |
| Canonical SMILES | C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)O |
Introduction
Structural Characterization and Molecular Identity
Chemical Composition and Stereochemistry
The compound is defined by the molecular formula C₁₈H₃₉N₂O₉P and a molecular weight of 458.484 g/mol . Its structure comprises:
-
A beta-D-fructofuranose backbone with a phosphorylated anomeric carbon (C1), forming the 1-(dihydrogen phosphate) group.
-
Two equivalents of cyclohexylamine (C₆H₁₁N) ionically associated with the phosphate group, neutralizing its charge .
The stereochemical configuration at the anomeric center (C2) is beta, as indicated by the R/S designations in the IUPAC name: [(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate . This configuration is critical for its biochemical interactions, particularly in enzyme recognition.
Spectral and Crystallographic Data
While crystallographic data for EINECS 308-962-6 is unavailable, mass spectrometry (MS) of related fructose phosphates reveals characteristic fragmentation patterns. For instance, beta-D-fructofuranose 1-phosphate (a structural analog) exhibits a deprotonated ion [M-H]⁻ at m/z 259.0224 and fragment ions at m/z 96.9698 (PO₃⁻) and 78.9592 (PO₂⁻) . These patterns suggest that the cyclohexylamine adduct in EINECS 308-962-6 would produce distinct MS signals, such as [M+H]⁺ peaks near m/z 459.
Synthesis and Industrial Production
Optimization Challenges
Key challenges include:
-
Selective phosphorylation: Avoiding phosphorylation at secondary hydroxyl groups (C3, C4, or C6).
-
Amine stoichiometry: Ensuring precise 1:2 molar ratios to prevent incomplete complexation or excess free cyclohexylamine.
Physicochemical Properties
Solubility and Stability
-
Solubility: The compound is expected to exhibit amphiphilic behavior, with the phosphate group conferring water solubility and cyclohexylamine enhancing organic solvent compatibility (e.g., dichloromethane or ethyl acetate).
-
Stability: Phosphoester bonds are susceptible to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions. Storage at 4°C in anhydrous environments is recommended .
Thermal Behavior
Differential scanning calorimetry (DSC) of similar compounds shows endothermic peaks near 120–150°C, corresponding to decomposition of the cyclohexylamine moiety .
Biochemical and Industrial Applications
Metabolic Research
As a fructose-1-phosphate analog, EINECS 308-962-6 may serve as:
-
A substrate or inhibitor for enzymes in fructose metabolism (e.g., ketohexokinase) .
-
A probe for studying hereditary fructose intolerance, where fructose-1-phosphate accumulation causes toxicity .
Pharmaceutical Formulations
Cyclohexylamine’s role as a counterion could improve the solubility of poorly bioavailable drugs, though its use is limited by toxicity concerns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume